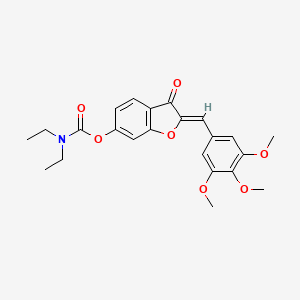

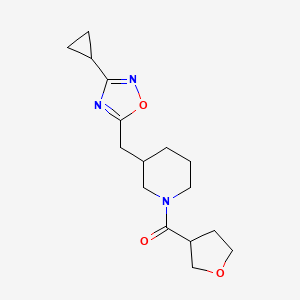

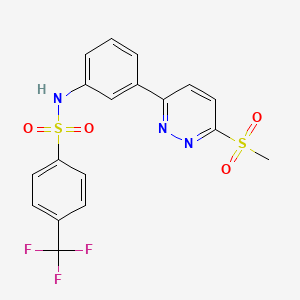

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound Benzyl 3-(3,4,5-trimethoxybenzylidene)dithiocarbazate is a dithiocarbazate derivative that adopts an E conformation about the C=N bond . The trimethoxyphenyl group and the dithiocarbazate fragment lie almost in the same plane .

Synthesis Analysis

The synthesis of related compounds involves the cyclization of the corresponding opened hydrazinecarbothioamides during gentle heating in absolute ethanol .Molecular Structure Analysis

The crystal structure of related compounds has been characterized by single-crystal X-ray diffraction . The geometry around the zinc atom in one such compound is a distorted tetrahedron .Chemical Reactions Analysis

The title compound, a dithiocarbazate derivative, forms a three-dimensional supramolecular structure through N—H…S hydrogen bonds and C—H…O hydrogen bonds .Physical And Chemical Properties Analysis

The UV–Vis–NIR spectrum of a related compound showed high optical transparency of 88% in the Vis and NIR region with a UV–Vis absorption edge of 390 nm .Applications De Recherche Scientifique

Anti-Apoptotic Agent

This compound has been studied for its potential as an anti-apoptotic agent . Apoptosis, or programmed cell death, is a crucial process in maintaining the health of an organism. Inhibitors of apoptosis can be beneficial in treating conditions where excessive cell death occurs, such as in ischemic injuries or certain neurodegenerative diseases . Research has shown that derivatives of this compound can act as caspase-3 inhibitors, which play a significant role in the execution phase of cell apoptosis .

Antibacterial Applications

The antibacterial properties of this compound have been explored, particularly in the synthesis of Schiff bases, which are known for their immobilization activities. These bases can coordinate with metals, resulting in materials that act as sensors and have potential applications in the development of new antibacterial agents .

Anticancer Research

Compounds with the 3,4,5-trimethoxybenzylidene moiety have been investigated for their anticancer properties. The presence of this group in a compound’s structure can enhance its pharmacological profile, making it a candidate for probing and stimulating the study of new anticancer drugs .

Optoelectronics and Nonlinear Optical Activity

The structural analogs of this compound have been synthesized for applications in optoelectronics, particularly for their nonlinear optical activity. This is important for the development of new materials for optical switches, modulators, and other components in photonic devices .

Neuroprotective Effects

Research into the neuroprotective effects of compounds containing the 3,4,5-trimethoxybenzylidene group is ongoing. These compounds have shown promise in protecting nerve cells from damage, which could be beneficial in treating neurodegenerative diseases .

Antioxidant Activity

The antioxidant activity of this compound is another area of interest. Antioxidants are vital in combating oxidative stress in the body, which can lead to various chronic diseases. The compound’s ability to scavenge free radicals makes it a potential candidate for antioxidant therapy .

Orientations Futures

Propriétés

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7/c1-6-24(7-2)23(26)30-15-8-9-16-17(13-15)31-18(21(16)25)10-14-11-19(27-3)22(29-5)20(12-14)28-4/h8-13H,6-7H2,1-5H3/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREKDVZOEQSQTJ-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)

![[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine](/img/structure/B2857417.png)

![1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2857422.png)

![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]acetamide](/img/structure/B2857423.png)